molecular formula C23H26N6O B10936817 1,3-dimethyl-6-(4-methylphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3-dimethyl-6-(4-methylphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10936817
M. Wt: 402.5 g/mol
InChI Key: FCBBMDIHXAADJM-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Formation of the pyridine ring: This involves the cyclization of an appropriate precursor with a nitrogen-containing reagent.

    Coupling reactions: The pyrazole and pyridine rings are then coupled together using a suitable coupling reagent, such as palladium-catalyzed cross-coupling reactions.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Biological Research: The compound is used as a tool to study biological pathways and molecular targets.

    Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by:

    Inhibiting enzyme activity: By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity.

    Modulating receptor activity: By interacting with receptors, it can alter signal transduction pathways and cellular responses.

    Interfering with protein-protein interactions: By binding to specific protein interfaces, it can disrupt critical interactions required for biological function.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[(1-BUTYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the propyl group on the pyrazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C23H26N6O

Molecular Weight

402.5 g/mol

IUPAC Name

1,3-dimethyl-6-(4-methylphenyl)-N-[(2-propylpyrazol-3-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N6O/c1-5-12-29-18(10-11-25-29)14-24-23(30)19-13-20(17-8-6-15(2)7-9-17)26-22-21(19)16(3)27-28(22)4/h6-11,13H,5,12,14H2,1-4H3,(H,24,30)

InChI Key

FCBBMDIHXAADJM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)C

Origin of Product

United States

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